Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone - 2034520-01-7

Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

Catalog Number: EVT-2811252
CAS Number: 2034520-01-7
Molecular Formula: C15H23NO2
Molecular Weight: 249.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

    Compound Description: This compound features a cyclohexene ring directly linked to a benzimidazolone moiety. The synthesis, structural characterization, and analysis of its molecular geometry and intermolecular interactions using DFT calculations and Hirshfeld surface analysis are detailed in the source paper. []

    Relevance: This compound shares the cyclohexene ring structure with the target compound, Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. Both structures feature a cyclohexene ring directly bonded to another heterocyclic system, highlighting a potential area of structural similarity. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

    Compound Description: This molecule is a derivative of Prottremin, synthesized and investigated for potential antiparkinsonian activity. []

    Relevance: While structurally distinct from the complete structure of Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, this compound shares the cyclohexene ring and a three-carbon substituent (prop-1-en-2-yl) with the target. This highlights a potential interest in substituted cyclohexene rings for pharmaceutical applications. []

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

    Compound Description: This compound features a pyrrolidine ring linked to a benzoyl group, with a methoxy and a hydroxy substituent on the benzene ring. The paper reports its crystal structure determined by X-ray diffraction analysis. []

    Relevance: This compound shares the pyrrolidine-1-yl-methanone moiety with the target compound, Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. This structural motif, where the pyrrolidine nitrogen is part of an amide group, suggests a potential common building block in these compounds. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

    Compound Description: This compound is a boric acid ester intermediate with a benzene ring. This compound was synthesized and structurally characterized using various spectroscopic techniques including FTIR, NMR, and X-ray diffraction. []

    Relevance: Similar to compound 3, this molecule also features the pyrrolidine-1-yl-methanone moiety, linking it structurally to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. The presence of this moiety in different chemical contexts suggests it might be a common pharmacophore. []

4-(4′-Methyl-2′-oxo-cyclohex-3′-en-1′-yl)pentan-1-ol

    Compound Description: This compound serves as a potential terpenoid synthon and features a cyclohexene ring with a pentan-1-ol substituent. []

    Relevance: Similar to the target, Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, this compound contains a substituted cyclohexene ring. The difference lies in the substitution pattern, highlighting the importance of substituent variation in medicinal chemistry. []

    Compound Description: This compound, existing as a diastereomeric mixture, is a key intermediate in the synthesis of spiro[4.5]decane and 1,6,7,7a-tetrahydro-2H-indene derivatives. []

    Relevance: The compound exhibits a substituted cyclohexene ring, mirroring the core structure in Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. The synthesis and subsequent transformations of this compound emphasize the versatility of substituted cyclohexenes in organic synthesis. []

1-(Cyclo­hex-1-en-1-yl)-3-[(1-phenyl-1H-1,2,3-triazol-4-yl)meth­yl]-1H-benzimidazol-2(3H)-one

    Compound Description: This compound features a cyclohexene ring directly attached to a benzimidazole ring system. Its crystal structure, determined by X-ray diffraction, reveals the spatial arrangement of the rings and the intermolecular interactions present in the solid state. []

    Relevance: The structure shares the cyclohexene-benzimidazole linkage with compound 1. The study of both structures with X-ray diffraction highlights the importance of understanding the 3D conformation of these molecules, particularly in the context of Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, which also features a cyclohexene ring connected to a heterocycle. []

    Compound Description: Isolated from the stem bark of Mesua congestiflora, this compound, known as congestiflorone, contains a benzophenone skeleton with attached pyran rings, a cyclohexane ring, and a C6 side chain. []

    Relevance: While structurally complex, this compound's inclusion is based on the presence of a cyclohexane ring, also found in Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. This highlights a broad interest in cyclohexane-containing natural products and their potential biological activities. []

N-Acyl-N-(2-cyclohex-1-en-1-yl-6-methylphenyl)glycines

    Compound Description: This group of compounds was used to investigate the impact of acyl substituents on halolactonization reactions. Depending on the acyl group (benzoyl or acetyl), different products are formed, showcasing the importance of substituent effects in organic synthesis. []

    Relevance: The presence of a cyclohexene ring in these compounds links them structurally to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. This emphasizes the recurring use of cyclohexene as a building block and a point of diversification in synthetic chemistry. []

    Compound Description: This class of compounds was synthesized and evaluated for anticonvulsant activity and sodium channel blocking activity. []

    Relevance: These compounds, especially the most potent derivative (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone (5c), share the pyrrolidine-1-yl-methanone core with Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. This reiterates the potential significance of this structural motif in designing bioactive molecules. []

Dialkyl 4-(pyrrolidin-1-yl)cyclohex-3-ene-1,1-dicarboxylates

    Compound Description: These compounds act as versatile intermediates, particularly in the one-step synthesis of adamantanes via reaction with crotonoyl or methacryloyl chlorides. []

    Relevance: These compounds share the pyrrolidine and cyclohexene ring system with the target compound, Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, further emphasizing the prevalence of these structural units in synthetic chemistry. []

((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone (13j)

    Compound Description: This compound is a potent and selective inhibitor of the IKur current, with an acceptable pharmacokinetic profile in preclinical species and demonstrating efficacy in a rabbit atrial effective refractory period model. []

    Relevance: Like compounds 3, 4 and 10, this compound contains the pyrrolidine-1-yl-methanone moiety, highlighting its recurrence in diverse biologically active molecules, including the target compound, Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. []

(S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

    Compound Description: This compound is a novel crystalline form of a pyrazolopyrimidine derivative, investigated for its potential use in treating pain, cancer, inflammation, neurodegenerative diseases, and Trypanosoma cruzi infections. []

    Relevance: The compound features a substituted pyrrolidine ring, similar to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. This highlights the common use of substituted pyrrolidines in drug discovery. []

1-(3-(4-amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one enantiomers

    Compound Description: This entry refers to two enantiomers of a pyrrolopyrimidine derivative. These compounds act as irreversible covalent inhibitors of the oncogenic fibroblast growth factor receptor 4 (FGFR4) and exhibit distinct binding modes and activities based on their chirality. []

    Relevance: Both enantiomers feature a substituted pyrrolidine ring linked to a larger heterocyclic scaffold. This connection to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, which also has a substituted pyrrolidine, emphasizes the role of chirality in drug design and activity. []

2-(4-Chlorophenyl)-5-(cyclohex-1-en-1-yl)-3-(4-methylphenylsulfonyl)-1-phenylimidazolidin-4-one

    Compound Description: This compound is characterized by a central imidazolidine ring with a cyclohexene substituent. Its crystal structure, determined by X-ray crystallography, reveals a disordered cyclohexene ring and interactions within the crystal lattice. []

    Relevance: This compound shares the cyclohexene ring with Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. The structural analysis underscores the significance of understanding conformational flexibility in drug design. []

3-Hydroxy-2-[(2E)-1-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-yl]cyclohex-2-en-1-one

    Compound Description: This compound is a xanthene derivative containing two cyclohexenone rings. Its crystal structure shows a characteristic intramolecular hydrogen-bonding pattern commonly observed in this class of molecules. []

    Relevance: While the entire structure is distinct from the target compound, this compound contains a cyclohexenone ring, a structural feature related to the cyclohexene ring present in Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. []

2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones

    Compound Description: This set of compounds was synthesized via an iridium-catalyzed allylic enolization reaction involving keto-enol isomerization, demonstrating high chemo-, regio-, and enantioselectivity. []

    Relevance: While the structures are different, both these compounds and Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone contain a cyclohexene ring. The specific reaction described underscores the importance of controlled functionalization of cyclic systems like cyclohexenes in organic synthesis. []

2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

    Compound Description: This group of compounds was synthesized through Buchwald–Hartwig amination and characterized by their photophysical properties and biomolecular binding affinities. []

    Relevance: Although structurally different from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, some compounds within this group contain a pyrrolidine ring, highlighting its role as a common building block in medicinal chemistry. []

3-(4-methoxyphenyl)-1-(4-(pyrrolidin-1-yl) phenyl) prop-2-en-1-one (MPPP)

    Compound Description: MPPP is a chalcone derivative synthesized and investigated for its photophysical properties, particularly focusing on its intramolecular charge transfer (ICT) character and sensitivity to solvent polarity. []

    Relevance: This compound and Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone both possess a pyrrolidine ring. Studying the photophysical properties of MPPP could provide insights into the potential behavior of the target compound in different environments. []

3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl-(pyrene-1-yl) methanone derivatives

    Compound Description: This series of methanones was synthesized using a green method, and their spectral data were correlated with Hammett substituent constants to understand the effects of substituents on spectral properties. []

    Relevance: This study underscores the importance of understanding the structure-activity relationship, particularly concerning the impact of substituents on molecular properties. Although structurally distinct from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, the principles of structure-activity relationship studies remain relevant for understanding its properties and potential applications. []

1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one

    Compound Description: The crystal structure of this compound reveals a pyrrolidine ring adopting an envelope conformation stabilized by intramolecular hydrogen bonding. []

    Relevance: Like Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, this compound features a pyrrolidine ring, albeit with different substitution patterns. This further supports the idea that substituted pyrrolidines are common structural motifs. []

1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane (L)

    Compound Description: This molecule serves as a neutral tridentate ligand for rare earth metal complexes. These complexes were synthesized and studied as catalysts for the hydroamination/cyclization of aminoalkenes. []

    Relevance: This compound contains a pyrrolidine ring, connecting it to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. Studying its coordination chemistry and catalytic applications could provide insight into the potential reactivity and applications of similar molecules. []

1‐[2‐(Di­carboxy­methyl)‐3‐oxo­cyclo­pent‐4‐en‐1‐yl]­pyrrolidin‐1‐ium bromide hydrate

    Compound Description: This compound is obtained from the crystallization of a dioxinone derivative and exhibits a complex hydrogen-bonding network in its crystal structure. []

    Relevance: The compound features a pyrrolidine ring, albeit within a distinct chemical context, compared to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. This highlights the diverse applications of pyrrolidine-containing molecules in synthetic chemistry. []

(E)-2-(5,5-dimethyl-3-(4-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)styryl)cyclohex-2-en-1-ylidene)malononitrile

    Compound Description: The crystal structure of this compound, determined by X-ray diffraction, showcases a triclinic crystal system with specific cell parameters and space group. []

    Relevance: Similar to several other compounds on this list, this molecule features a cyclohexene ring. This recurring motif, also present in Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, suggests a general interest in the chemistry and properties of cyclohexene derivatives. []

2‐[3‐(Pyrrolidin‐1‐yl)cyclohex‐2‐en‐1‐ylidene]propanedinitrile

    Compound Description: The crystal structure of this compound shows a cyclohexene ring in a conformation between a sofa and half-chair, with a pyrrolidine ring in a conformation between an envelope and half-chair. []

    Relevance: This compound shares the pyrrolidine and cyclohexene structure with Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. The conformational analysis highlights the importance of considering the flexibility of these ring systems when studying their properties. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone

    Compound Description: This compound, known as PF-00734200, is a dipeptidyl peptidase IV inhibitor that has undergone phase 3 clinical trials for treating type 2 diabetes. [, ]

    Relevance: While structurally different from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, this compound features a difluoropyrrolidine ring, emphasizing the relevance of substituted pyrrolidines in medicinal chemistry, particularly for developing enzyme inhibitors. [, ]

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor and has been associated with hypophagic effects. Research suggests its potential therapeutic benefit as an alternative to orthosteric CB1 antagonists/inverse agonists in treating CNS diseases. []

    Relevance: This compound contains a pyrrolidine ring, a common feature it shares with Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, highlighting its presence in molecules targeting different biological pathways. []

(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

    Compound Description: This compound highlights the synthesis and structural characterization of a thiophene derivative. Thiophene and its derivatives are important heterocycles with applications in various fields, including material science and pharmaceuticals. []

    Relevance: Although structurally dissimilar to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, this entry emphasizes the importance of heterocyclic compounds in drug discovery and material science. []

    Compound Description: These compounds are formed during the thermolysis of cyclohex-3-ene-carbaldehyde p-toluenesulfonylhydrazone. Their structures were elucidated through NMR spectroscopy and alkaline cleavage reactions. []

    Relevance: Both compounds share the cyclohexene ring with Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, highlighting the diverse reactivity of cyclohexene derivatives in organic synthesis. []

(E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives

    Compound Description: This class of compounds was synthesized as potential fungicidal agents. Their efficacy was evaluated against various fungi, including P. cubensis, C. lagenarium, P. capsici, and B. cinerea, demonstrating promising antifungal activities. []

    Relevance: This entry highlights the exploration of diverse heterocyclic compounds for biological activity. While structurally distinct from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, it highlights the ongoing search for novel bioactive molecules, potentially including those containing cyclohexene or pyrrolidine rings. []

3-aryl-1-(quinolin-8-yl)prop-2-en-1-one

    Compound Description: This compound class is synthesized through a rhodium-catalyzed arylvinylation reaction, demonstrating a method for direct C-H functionalization of quinoline derivatives. []

    Relevance: Although structurally different from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, this entry exemplifies the use of transition metal catalysis in constructing complex molecules, highlighting the potential for applying similar strategies in the synthesis of related compounds. []

1-(2-Hydroxyaryl)-3-(pyrrolidin-1-yl)propenones

    Compound Description: These compounds, synthesized via an ultrasound-assisted method, were evaluated for their antimicrobial activity. The study showcases the efficiency of sonochemical methods in organic synthesis and the exploration of enaminoketones as potential antimicrobial agents. []

    Relevance: This class of compounds shares the pyrrolidine-1-yl-methanone moiety with Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. This emphasizes the versatility of this structural motif in accessing a range of biological activities. []

(4-chlorophenyl)({(E)-[3-(1H-imidazol-1-yl)-1- phenylpropylidene]amino}oxy)methanone

    Compound Description: This compound features an imidazole ring linked to a benzene ring via an oxime ether linkage. Its crystal structure, determined by X-ray diffraction, provides insight into its molecular conformation and packing arrangement in the solid state. []

    Relevance: This entry emphasizes the importance of heterocyclic chemistry and structural elucidation techniques in medicinal chemistry. While structurally different from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, it showcases the diversity of heterocyclic systems and their potential in drug discovery. []

((4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohex-1-enyl)-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341)

    Compound Description: ABT-341 is a highly potent and selective dipeptidyl peptidase IV inhibitor demonstrating oral bioavailability and efficacy in reducing glucose excursions in preclinical models, suggesting its potential as a therapeutic agent for type 2 diabetes. []

    Relevance: While structurally distinct from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, this compound highlights the importance of exploring various chemical scaffolds, including those containing cyclohexene or pyrrolidine rings, for discovering new drugs for metabolic disorders. []

Acridin-2-yl(phenyl)methanone

    Compound Description: This compound and its derivatives, synthesized via palladium-catalyzed carboannulation reactions, were studied for their antibacterial and anti-biofilm activities, showcasing their potential as therapeutic agents for bacterial infections. []

    Relevance: This entry showcases the development of new synthetic methodologies and the exploration of diverse chemical scaffolds for antimicrobial activity. While structurally distinct from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, it underscores the importance of continuous research for new bioactive molecules. []

Isopropyl 2-(cyclohex-l-enyl)acetate & Isopropyl 2-cyclohexylideneacetate

    Compound Description: These isomers were synthesized through distinct pathways involving 4-(pyrrolidin-1-yl)pyridine-catalyzed esterification reactions. The study highlights the impact of different carbodiimide coupling reagents on reaction outcomes, leading to either deconjugative or standard esterification. []

    Relevance: While structurally different from the target compound, the presence of the cyclohexene moiety in isopropyl 2-(cyclohex-l-enyl)acetate links it to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. This connection, although distant, highlights the versatility of cyclohexene as a building block in organic synthesis. []

    Compound Description: These three compounds were synthesized and characterized by their crystal structures, providing valuable data for understanding their molecular geometries and intermolecular interactions. []

    Relevance: While structurally distinct from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, the emphasis on crystal structure determination underscores its importance for characterizing and understanding the three-dimensional structures of organic molecules, including the target compound. []

(E)-3-Hydroxy-5,5-dimethyl-2-(3-phenylprop-2-en-1-yl)cyclohex-2-en-1-one

    Compound Description: The crystal structure of this cyclohexenone derivative reveals a disordered cyclohexene ring, highlighting the conformational flexibility of this ring system. []

    Relevance: Similar to the target compound, this compound contains a cyclohexene ring. The structural analysis, particularly the observed disorder, emphasizes the importance of considering conformational flexibility when studying the structure-activity relationships of cyclohexene-containing compounds like Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone. []

(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol

    Compound Description: This monoterpenoid compound and its derivatives demonstrate potent antiparkinsonian activity in animal models, highlighting their therapeutic potential for Parkinson's disease. The study emphasizes the importance of all four functional groups for optimal biological activity. [, ]

    Relevance: Similar to the target compound, this molecule features a cyclohexene ring. The research on its antiparkinsonian activity and the exploration of its derivatives highlight the importance of this structural motif in medicinal chemistry. [, ]

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO)

    Compound Description: This nitric oxide (NO) donor exhibits protective effects against cadmium-induced hepatotoxicity in mice. Its mechanism of action involves reducing hepatic inflammation, acute-phase responses, and suppressing cell-death pathways. []

    Relevance: V-PYRRO/NO contains a pyrrolidine ring, similar to Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, highlighting its presence in diverse pharmacological contexts. []

[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2-yl)-methanone hydrochlorure

    Compound Description: This compound acts as a mast cell tryptase inhibitor. []

    Relevance: While structurally different from Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone, this compound demonstrates the exploration of various heterocyclic systems for developing enzyme inhibitors. []

Properties

CAS Number

2034520-01-7

Product Name

Cyclohex-3-en-1-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone

IUPAC Name

cyclohex-3-en-1-yl-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]methanone

Molecular Formula

C15H23NO2

Molecular Weight

249.354

InChI

InChI=1S/C15H23NO2/c17-15(13-4-2-1-3-5-13)16-9-8-14(10-16)18-11-12-6-7-12/h1-2,12-14H,3-11H2

InChI Key

WQQFHYYRBKICTJ-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)OCC3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.